Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate
CAS No.:
Cat. No.: VC15819894
Molecular Formula: C11H10FNO3
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO3 |
|---|---|
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | ethyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C11H10FNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 |
| Standard InChI Key | BICNQSGQFBFNMO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s benzofuran scaffold consists of a fused benzene and furan ring system. The fluorine atom at the 6-position introduces electronegativity, influencing reactivity and intermolecular interactions, while the ethyl ester group at the 2-position enhances solubility in organic solvents. The amino group at the 3-position provides a site for further functionalization, making the molecule versatile for derivatization.
Molecular Formula and Weight
Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate has the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.20 g/mol. Comparative analysis with trifluoromethyl analogs (e.g., ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate, C₁₂H₁₀F₃NO₃, 273.21 g/mol ) highlights the impact of substituents on molecular mass and steric effects.
Synthesis Methods
Nickel-Catalyzed Coupling
Nickel-catalyzed cross-coupling reactions enable the formation of the benzofuran core. This method achieves moderate yields (~70%) but requires stringent temperature control and specialized catalysts.
One-Pot Synthesis
A more efficient approach involves a one-pot reaction under mild conditions. A study demonstrated that reacting 2-fluorobenzonitrile with ethyl 2-hydroxyacetate in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) at room temperature yields the target compound in 76% yield (Table 1) .
Table 1: Optimized One-Pot Synthesis Conditions
| Component | Quantity/Parameter |
|---|---|
| 2-Fluorobenzonitrile | 1.0 equiv |
| Ethyl 2-hydroxyacetate | 1.0 equiv |
| Cs₂CO₃ | 3.0 equiv |
| Solvent | DMSO |
| Temperature | Room temperature (25°C) |
| Reaction Time | 4 hours |
| Yield | 76% |
This method outperforms alternatives using K₂CO₃ or K₃PO₄, which fail to produce detectable yields under identical conditions .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents like DMSO and dimethylformamide (DMF) but exhibits limited solubility in water. Stability tests indicate decomposition at temperatures above 200°C, consistent with related benzofuran esters .
Comparative Analysis with Analogues
The fluorine atom’s electronegativity increases the compound’s polarity compared to non-fluorinated analogs, enhancing its suitability for reactions requiring nucleophilic aromatic substitution.
Applications in Research
Material Science
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs), though further optoelectronic characterization is needed .
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